STING agonist-28

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

STING agonist-28 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. This pathway is involved in the detection of cytosolic DNA from pathogens and damaged cells, leading to the production of type I interferons and other cytokines. This compound has shown promise in enhancing immune responses, particularly in cancer immunotherapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-28 involves several steps, starting with the preparation of key intermediates. One common method involves the use of cyclic dinucleotides (CDNs) as starting materials. The synthesis typically includes the following steps:

Formation of the core structure: This involves the reaction of specific nucleotides under controlled conditions to form the core structure of the agonist.

Functionalization: Various functional groups are introduced to enhance the activity and stability of the compound. This step may involve reactions such as alkylation, acylation, or phosphorylation.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase efficiency and yield. The use of automated systems and advanced purification methods ensures consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

STING agonist-28 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

STING agonist-28 has a wide range of scientific research applications, including:

Cancer Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells, improving the efficacy of treatments such as T cell receptor-engineered T cell (TCR-T) therapy.

Vaccine Adjuvants: Boosts the immunogenicity of vaccines by enhancing the innate immune response.

Antiviral Therapy: Activates the immune response against viral infections, including SARS-related coronavirus.

Inflammatory Diseases: Modulates the immune response in conditions such as autoimmune diseases and chronic inflammation.

Wirkmechanismus

STING agonist-28 activates the STING pathway by binding to the STING protein on the endoplasmic reticulum. This binding triggers the oligomerization of STING and the recruitment of TANK-binding kinase 1 (TBK1). TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other cytokines. These cytokines activate various immune cells, including dendritic cells, macrophages, and T cells, resulting in enhanced immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.

MSA-2 (benzothiophene oxobutanoic acid): An orally available non-nucleotide STING agonist with high selectivity and permeability.

Uniqueness of STING Agonist-28

This compound stands out due to its high potency and selectivity for human-STING. It has shown superior efficacy in preclinical models and has the potential for systemic administration, making it a promising candidate for cancer immunotherapy and other therapeutic applications .

Eigenschaften

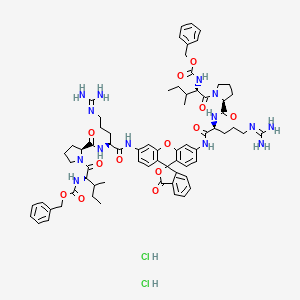

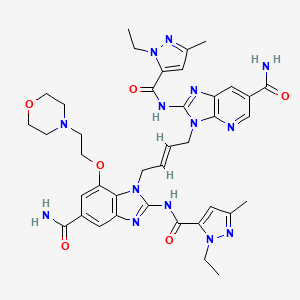

Molekularformel |

C39H46N14O6 |

|---|---|

Molekulargewicht |

806.9 g/mol |

IUPAC-Name |

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(2-morpholin-4-ylethoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C39H46N14O6/c1-5-52-29(17-23(3)47-52)36(56)45-38-43-27-19-25(33(40)54)21-31(59-16-13-49-11-14-58-15-12-49)32(27)50(38)9-7-8-10-51-35-28(20-26(22-42-35)34(41)55)44-39(51)46-37(57)30-18-24(4)48-53(30)6-2/h7-8,17-22H,5-6,9-16H2,1-4H3,(H2,40,54)(H2,41,55)(H,43,45,56)(H,44,46,57)/b8-7+ |

InChI-Schlüssel |

IPBILADXPHVMDB-BQYQJAHWSA-N |

Isomerische SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7 |

Kanonische SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCN7CCOCC7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)

![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)

![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)

![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)

![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)